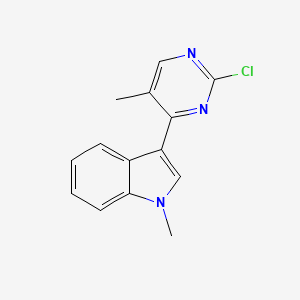
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole is an organic compound that features both an indole and a pyrimidine ring in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method involves the reaction of 1-methylindole with 2-chloro-5-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the indole ring to produce different functionalized indoles.
科学研究应用
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, which are enzymes involved in cell signaling and regulation.
相似化合物的比较
Similar Compounds
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole: Lacks the methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-ethyl-1H-indole: Has an ethyl group instead of a methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-benzyl-1H-indole: Contains a benzyl group on the indole nitrogen.
Uniqueness
The presence of the methyl group on the indole nitrogen in 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-16-14(15)17-13(9)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
InChI 键 |
JFXRZYAYRJDHPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


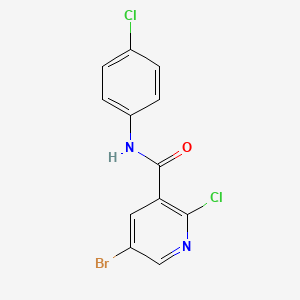
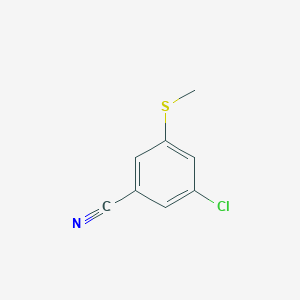
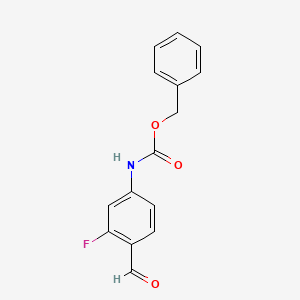
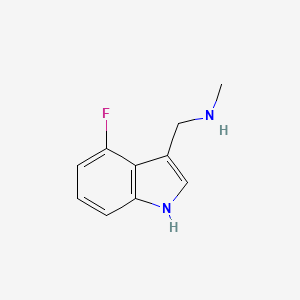
![Ethyl [2-(methoxymethoxy)phenyl]acetate](/img/structure/B8562402.png)
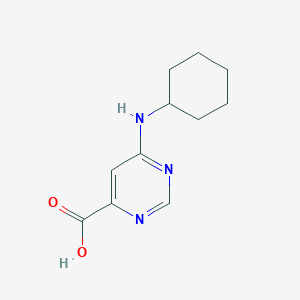
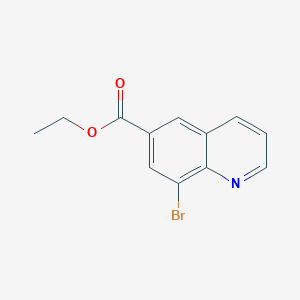
![N-{2-[(2S)-Oxiran-2-ylmethoxy]phenyl}acetamide](/img/structure/B8562427.png)
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8562440.png)
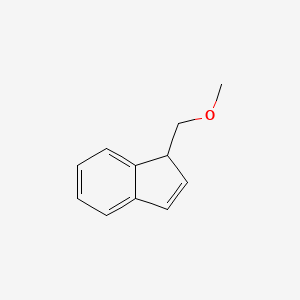
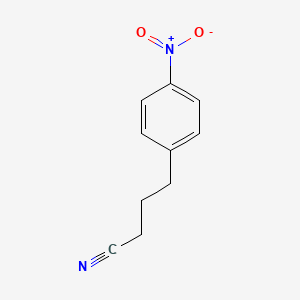
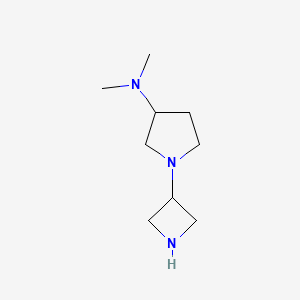
![5,6-Dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B8562490.png)
![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
